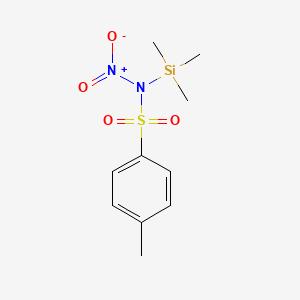
4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with a methyl group, a nitro group, and a trimethylsilyl group, along with a sulfonamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with N-nitro-N-(trimethylsilyl)amine under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Halogenated or nitrated derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to antimicrobial effects by disrupting essential metabolic pathways in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the nitro and trimethylsilyl groups, making it less versatile in certain chemical reactions.
N-nitro-N-(trimethylsilyl)amine: Does not contain the benzene ring or sulfonamide group, limiting its applications in medicinal chemistry.
Uniqueness
4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide is unique due to the combination of functional groups it possesses. The presence of the nitro, trimethylsilyl, and sulfonamide groups allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
62959-08-4 |
|---|---|
Fórmula molecular |
C10H16N2O4SSi |
Peso molecular |
288.40 g/mol |
Nombre IUPAC |
4-methyl-N-nitro-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C10H16N2O4SSi/c1-9-5-7-10(8-6-9)17(15,16)12(11(13)14)18(2,3)4/h5-8H,1-4H3 |
Clave InChI |
OTJIXUXNCAXPKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N([N+](=O)[O-])[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


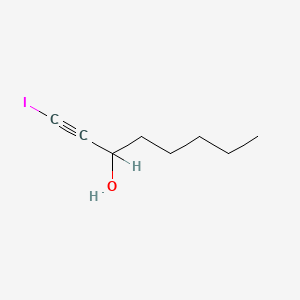
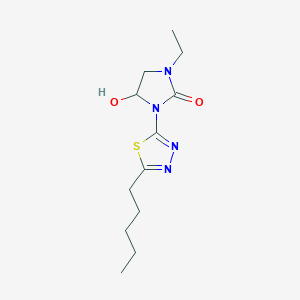

![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
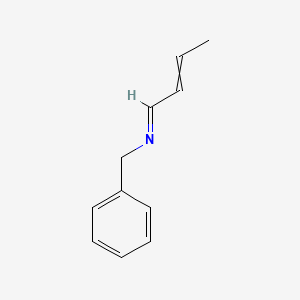

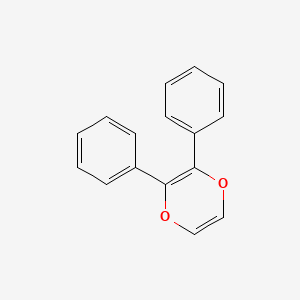
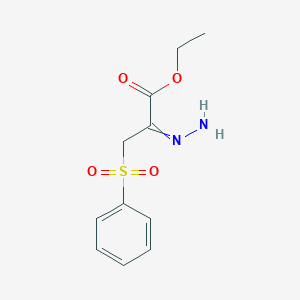
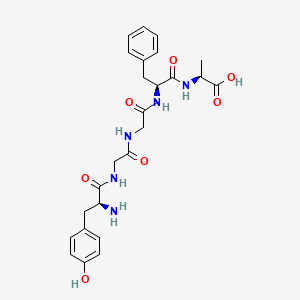
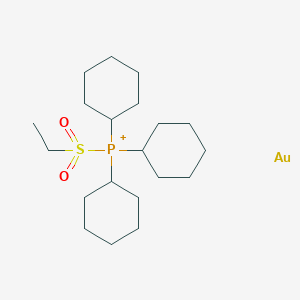
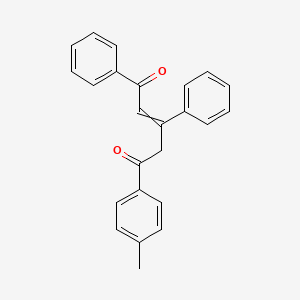
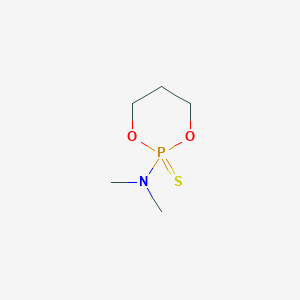
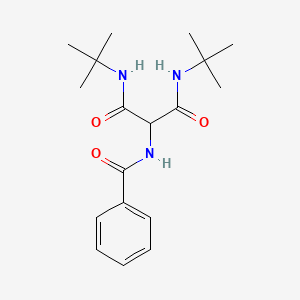
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)
